molecular formula C20H13B B3049007 8-Bromo-1,1'-binaphthalene CAS No. 189824-08-6

8-Bromo-1,1'-binaphthalene

Cat. No. B3049007
CAS RN: 189824-08-6
M. Wt: 333.2 g/mol
InChI Key: LIHKWGQGDSMCJQ-UHFFFAOYSA-N
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Description

8-Bromo-1,1’-binaphthalene is a chemical compound with the molecular formula C20H13Br . It belongs to the class of binaphthalene derivatives and is characterized by the presence of a bromine atom at the 8-position of one of the naphthalene rings. Binaphthalenes are known for their chiral properties and find applications in asymmetric synthesis and catalysis .


Synthesis Analysis

The synthesis of 8-Bromo-1,1’-binaphthalene involves introducing a bromine substituent onto the binaphthalene scaffold. While there are several methods to achieve this, one common approach is the bromination of 1,1’-binaphthyl using a brominating agent such as N-bromosuccinimide (NBS) or other bromine sources. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,1’-binaphthalene consists of two naphthalene rings connected by a central biphenyl bridge. The bromine atom is attached to one of the naphthalene rings at the 8-position. The compound exhibits chirality due to its binaphthalene framework, making it a valuable building block for enantioselective synthesis .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 435.2°C (predicted) .
  • Density : Predicted density is 1.393 g/cm³ .

properties

IUPAC Name

1-bromo-8-naphthalen-1-ylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-19-13-5-9-15-8-4-12-18(20(15)19)17-11-3-7-14-6-1-2-10-16(14)17/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHKWGQGDSMCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=C3C(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571989
Record name 8-Bromo-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,1'-binaphthalene

CAS RN

189824-08-6
Record name 8-Bromo-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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